Des(1-cyclohexanol) Venlafaxine-d6

描述

Des(1-cyclohexanol) Venlafaxine-d6 is a deuterium-labeled analog of Des(1-cyclohexanol) Venlafaxine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice in drug development to study pharmacokinetics and metabolic profiles .

作用机制

Target of Action

Des(1-cyclohexanol) Venlafaxine-d6 is a deuterium-labeled form of Des(1-cyclohexanol) Venlafaxine . The primary target of this compound is similar to that of Venlafaxine, which is an antidepressant agent . Venlafaxine works by increasing the level of neurotransmitters in the synapse .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of serotonin and noradrenaline, thereby increasing their levels in the synapse . This results in enhanced neurotransmission, which can help alleviate symptoms of various psychiatric disorders .

Biochemical Pathways

It can be inferred that the compound affects the serotonin and noradrenaline reuptake pathways, given its mode of action .

Pharmacokinetics

this compound, being a deuterium-labeled compound, is used largely as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of this compound’s action would be expected to mirror those of Venlafaxine, given their similar structures and targets . This includes increased levels of serotonin and noradrenaline in the synapse, leading to enhanced neurotransmission .

生化分析

Biochemical Properties

It is known that the compound is a deuterium-labeled version of Des(1-cyclohexanol) Venlafaxine . The presence of deuterium can potentially affect the interactions of the compound with enzymes, proteins, and other biomolecules .

Cellular Effects

As a deuterium-labeled compound, it may be used in studies to track and understand the effects of its parent compound, Des(1-cyclohexanol) Venlafaxine, on various types of cells and cellular processes .

Molecular Mechanism

It is known that deuterium-labeled compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Temporal Effects in Laboratory Settings

As a deuterium-labeled compound, it may be used in studies to track the stability, degradation, and long-term effects of its parent compound, Des(1-cyclohexanol) Venlafaxine .

Dosage Effects in Animal Models

As a deuterium-labeled compound, it may be used in studies to understand the dosage effects of its parent compound, Des(1-cyclohexanol) Venlafaxine .

Metabolic Pathways

As a deuterium-labeled compound, it may be used in studies to understand the metabolic pathways of its parent compound, Des(1-cyclohexanol) Venlafaxine .

Transport and Distribution

As a deuterium-labeled compound, it may be used in studies to understand the transport and distribution of its parent compound, Des(1-cyclohexanol) Venlafaxine .

Subcellular Localization

As a deuterium-labeled compound, it may be used in studies to understand the subcellular localization of its parent compound, Des(1-cyclohexanol) Venlafaxine .

准备方法

The preparation of Des(1-cyclohexanol) Venlafaxine-d6 typically involves chemical synthesis or deuteration reactions. . Industrial production methods for such compounds often require precise control of reaction conditions to ensure the incorporation of deuterium at the desired positions within the molecule.

化学反应分析

Des(1-cyclohexanol) Venlafaxine-d6 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Des(1-cyclohexanol) Venlafaxine-d6 has several scientific research applications:

Chemistry: It is used as a tracer in studies involving the quantitation of drug molecules.

Biology: It helps in understanding the metabolic pathways and pharmacokinetics of drugs.

Medicine: It is used in the development and testing of new pharmaceuticals.

Industry: It is employed in the production of stable isotope-labeled compounds for various applications

相似化合物的比较

Des(1-cyclohexanol) Venlafaxine-d6 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated analog, Des(1-cyclohexanol) Venlafaxine. Similar compounds include:

Venlafaxine-d6: Another deuterium-labeled analog used for similar research purposes.

O-Desmethyl Venlafaxine-d10: A stable isotope-labeled compound used in pharmacokinetic studies.

Deoxy Venlafaxine: An impurity of Venlafaxine used in research

This compound stands out due to its specific deuterium labeling, which provides unique insights into the drug’s pharmacokinetics and metabolism.

生物活性

Des(1-cyclohexanol) Venlafaxine-d6 is a deuterated derivative of venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and anxiety disorders. This article explores the biological activity of this compound, emphasizing its pharmacological mechanisms, metabolic pathways, and clinical implications.

Overview of Venlafaxine and Its Metabolites

Venlafaxine acts by inhibiting the reuptake of serotonin and norepinephrine in the brain, contributing to its antidepressant effects. The compound is metabolized into O-desmethylvenlafaxine (ODV), which is also pharmacologically active. The following table summarizes key properties of venlafaxine and its metabolites:

| Compound | Mechanism of Action | Half-Life | Primary Metabolism |

|---|---|---|---|

| Venlafaxine | Serotonin and norepinephrine reuptake inhibitor | 5 hours | CYP2D6 (demethylation to ODV) |

| O-desmethylvenlafaxine (ODV) | Serotonin and norepinephrine reuptake inhibitor | 11 hours | Glucuronidation |

Pharmacokinetics of this compound

This compound is characterized by its enhanced stability due to the incorporation of deuterium, which can affect its pharmacokinetic profile. Studies indicate that the presence of deuterium may influence the drug's metabolic pathways, potentially leading to altered pharmacodynamics compared to non-deuterated venlafaxine.

Key Pharmacokinetic Findings

- Absorption and Distribution : Like venlafaxine, this compound is expected to be well-absorbed after oral administration. Its distribution may be affected by its lipophilicity, indicated by a LogP value of approximately 2.91 .

- Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in converting venlafaxine into ODV . The introduction of deuterium may alter the enzyme kinetics, potentially affecting the rate and extent of metabolism.

- Excretion : Urinary excretion data suggest that less than 10% of an administered dose is excreted unchanged . The majority is eliminated as metabolites, primarily ODV.

Biological Activity and Mechanisms

This compound retains the core biological activities associated with venlafaxine. Its mechanism involves:

- Serotonin Reuptake Inhibition : Both venlafaxine and its metabolites exhibit potent inhibition of serotonin reuptake, contributing significantly to their antidepressant effects .

- Norepinephrine Reuptake Inhibition : At higher doses, venlafaxine also inhibits norepinephrine reuptake, which may enhance its efficacy in treating depressive symptoms .

- Dopamine Modulation : Although weakly, venlafaxine has been shown to influence dopamine activity; however, this interaction's clinical significance remains unclear .

Case Studies and Clinical Implications

Several studies have explored the efficacy and safety profile of venlafaxine in various populations. Notably:

- Efficacy in Depression : A study demonstrated that patients receiving venlafaxine showed significant reductions in depression scores compared to placebo groups . The response was correlated with plasma levels of both venlafaxine and ODV.

- Pharmacogenomics : Research indicates that genetic variations in CYP2D6 can significantly affect drug metabolism and therapeutic outcomes in patients taking venlafaxine. Poor metabolizers (PMs) exhibit higher plasma concentrations of venlafaxine compared to extensive metabolizers (EMs), impacting efficacy and side effects .

- Side Effects Profile : Common side effects associated with venlafaxine include gastrointestinal disturbances and increased blood pressure at higher doses. Monitoring is essential for patients at risk for hypertension .

属性

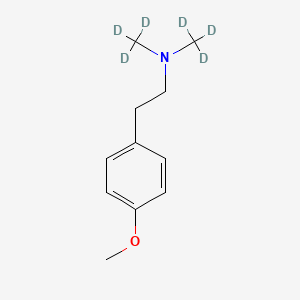

IUPAC Name |

2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSZBHCYLIHECZ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747509 | |

| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330046-00-8 | |

| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。